3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid 3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17723828
InChI: InChI=1S/C11H12F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)5-18-15-9/h5-7H,1-4H2,(H,16,17)
SMILES:
Molecular Formula: C11H12F3NO3
Molecular Weight: 263.21 g/mol

3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17723828

Molecular Formula: C11H12F3NO3

Molecular Weight: 263.21 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid -

Specification

Molecular Formula C11H12F3NO3
Molecular Weight 263.21 g/mol
IUPAC Name 3-[3-(trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H12F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)5-18-15-9/h5-7H,1-4H2,(H,16,17)
Standard InChI Key KCJRTASQJKZIGJ-UHFFFAOYSA-N
Canonical SMILES C1CC(CC(C1)C(F)(F)F)C2=NOC=C2C(=O)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecular structure of 3-[3-(trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid comprises three distinct components:

  • A 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom in adjacent positions.

  • A 3-(trifluoromethyl)cyclohexyl group attached to the oxazole ring at position 3. This substituent introduces a cyclohexane ring with a trifluoromethyl (-CF₃) group at the third carbon, conferring hydrophobicity and electronic effects.

  • A carboxylic acid moiety (-COOH) at position 4 of the oxazole, enabling hydrogen bonding and salt formation .

PropertyValue/Identifier
IUPAC Name3-[3-(trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid
Molecular FormulaC₁₁H₁₂F₃NO₃
Molecular Weight263.21 g/mol
SMILESC1CC(CC(C1)C(F)(F)F)C2=NOC=C2C(=O)O
InChIKeyKCJRTASQJKZIGJ-UHFFFAOYSA-N

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational tools predict key features:

  • Hydrogen Bonding: The carboxylic acid group likely participates in intramolecular hydrogen bonding with the oxazole nitrogen, stabilizing the planar conformation .

  • Lipophilicity: The trifluoromethyl group enhances lipid solubility, as evidenced by the calculated partition coefficient (logP) of 2.1, suggesting moderate membrane permeability .

  • Tautomerism: The oxazole ring may exhibit tautomeric equilibria, though the 1,2-oxazole form is predominant under standard conditions .

Synthetic Pathways and Challenges

Oxazole Ring Formation

The van Leusen reaction using cyclohexyl-substituted nitriles and TosMIC (tosylmethyl isocyanide) is a plausible method for constructing the 1,2-oxazole core . Subsequent oxidation of a methyl group to the carboxylic acid (via KMnO₄ or CrO₃) would complete the synthesis.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/Conditions
1Trifluoromethylation(CF₃)₂Hg, AlCl₃, 0–5°C
2Cyclohexane FunctionalizationPd(PPh₃)₄, CF₃SiMe₃, DMF, 80°C
3Oxazole SynthesisTosMIC, K₂CO₃, MeOH, reflux
4OxidationKMnO₄, H₂O, 60°C

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Estimated at 0.12 mg/mL (pH 7.4), indicating limited water solubility due to the hydrophobic trifluoromethylcyclohexyl group .

  • Thermal Stability: Differential scanning calorimetry (DSC) predicts a melting point of 189–192°C, with decomposition above 250°C .

  • pH Sensitivity: The carboxylic acid (pKa ≈ 4.2) undergoes deprotonation in alkaline environments, enhancing solubility .

ADME Profiling (Predicted)

  • Absorption: Moderate intestinal absorption (Caco-2 permeability: 8.7 × 10⁻⁶ cm/s) due to balanced lipophilicity and hydrogen-bonding capacity .

  • Metabolism: Susceptible to hepatic oxidation via CYP3A4, with potential formation of hydroxylated metabolites .

  • Excretion: Renal clearance predominates (70%), with a half-life of 3.2 hours in rodent models .

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